dl-Norepinephrine-d6 Hydrochloride

Catalog No.
S877032
CAS No.
1219803-04-9
M.F
C8H5NO3D6.HCl
M. Wt
211.68
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dl-Norepinephrine-d6 Hydrochloride

CAS Number

1219803-04-9

Product Name

dl-Norepinephrine-d6 Hydrochloride

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride

Molecular Formula

C8H5NO3D6.HCl

Molecular Weight

211.68

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D;

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl

Synonyms

DL-Norepinephrine-d6 Hydrochloride; 4-(2-Amino-1-hydroxyethyl)-1,2-benzenediol-d6; (+/-)-Noradrenaline-d6 Hydrochloride; DL-Arterenol-d6 Hydrochloride;

dl-Norepinephrine-d6 hydrochloride is a synthetic compound derived from norepinephrine (also known as noradrenaline) []. Norepinephrine is a naturally occurring neurotransmitter and hormone involved in the body's "fight-or-flight" response. The "dl" prefix indicates a racemic mixture, meaning it contains equal parts of the two mirror-image forms (enantiomers) of the molecule, while the "-d6" refers to the presence of six deuterium atoms (a stable isotope of hydrogen) incorporated into the molecule []. This specific form of norepinephrine is primarily used as a research tool due to its unique properties.


Molecular Structure Analysis

The core structure of dl-Norepinephrine-d6 hydrochloride consists of a catechol group (two hydroxyl groups attached to a benzene ring) linked to an ethylamine side chain. The six deuterium atoms are typically incorporated at specific positions within the molecule, although the exact placement may vary depending on the synthesis method []. The presence of the deuterium atoms does not significantly alter the core structure but offers advantages for research applications, as discussed later.


Chemical Reactions Analysis

The specific chemical reactions involving dl-Norepinephrine-d6 hydrochloride are primarily related to its use as a research tool. Here are some relevant aspects:

  • Synthesis: The synthesis of dl-Norepinephrine-d6 hydrochloride likely involves modifications of standard norepinephrine synthesis procedures to incorporate the deuterium atoms. However, detailed information on the specific synthetic pathways might be proprietary to the suppliers [].
  • Stability: Due to the presence of the catechol group, dl-Norepinephrine-d6 hydrochloride is susceptible to oxidation in air and light. Researchers typically store it under frozen conditions to minimize degradation [].

Physical And Chemical Properties Analysis

  • Appearance: White to slightly off-white crystalline solid [].
  • Solubility: Soluble in water and ethanol [].
  • Melting point: Around 212°C (unlabeled norepinephrine hydrochloride) [].

The mechanism of action of dl-Norepinephrine-d6 hydrochloride depends on the specific research application. However, it generally mimics the actions of natural norepinephrine by interacting with adrenergic receptors (alpha and beta) in various tissues []. The presence of the deuterium atoms does not significantly alter its biological activity but allows researchers to distinguish it from endogenous norepinephrine using techniques like mass spectrometry [].

dl-Norepinephrine-d6 hydrochloride should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals. Information on specific hazards might be limited, but general safety considerations for norepinephrine include:

  • Toxicity: dl-Norepinephrine-d6 hydrochloride likely shares similar toxicological properties with norepinephrine. Exposure can cause effects like elevated blood pressure, heart rate increase, anxiety, and tremors [].
  • ** irritant:** It may irritate the skin and eyes upon contact [].

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

131-133 °C

Tag

Epinephrine Impurities

Related CAS

55-27-6 (unlabelled)

Dates

Modify: 2023-08-15

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